molecular formula C19H22N2O6S B2440798 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 887890-52-0

2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2440798
CAS No.: 887890-52-0
M. Wt: 406.45
InChI Key: LFDMPVXGSONCRZ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide is a synthetic sulfamoyl-benzamide derivative of significant interest in biochemical research for its potent and selective inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Specifically, this compound has been identified as a potent inhibitor of the h-NTPDase2 isoform, demonstrating activity in sub-micromolar concentrations . The NTPDase enzyme family plays critical roles in various physiological and pathological processes, including the regulation of vascular tone, thrombosis, inflammation, and diabetes, by hydrolyzing extracellular nucleoside triphosphates and diphosphates . As a selective inhibitor of h-NTPDase2, which preferentially hydrolyzes nucleoside triphosphates, this benzamide derivative provides researchers with a valuable chemical tool to probe purinergic signaling pathways, understand the distinct biological functions of different NTPDase isoforms, and explore potential therapeutic interventions for conditions like cancer and inflammatory diseases . The compound features a morpholine sulfonyl group and methoxyphenyl substituents, which are structural motifs commonly associated with diverse biological activities in sulfonamide-based molecules. It is supplied for research applications only.

Properties

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-5-3-14(4-6-15)20-19(22)17-13-16(7-8-18(17)26-2)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMPVXGSONCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride reagent.

    Amidation: Formation of the amide bond by reacting the amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy groups to hydroxyl groups.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its sulfonamide functionality allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution, enabling the introduction of different functional groups.
  • Coupling Reactions : It can be used in coupling reactions to form larger organic frameworks.

Biology

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent:

  • Antimicrobial Activity : Preliminary studies indicate that the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor of specific enzymes linked to cancer progression and other diseases.
  • Drug Development : Its unique structure makes it a candidate for further development into novel therapeutic agents targeting various diseases.

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of similar sulfonamide derivatives found that compounds with a morpholine moiety exhibited significant cytotoxicity against various human cancer cell lines. For instance, one derivative demonstrated an EC50 value of 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2), indicating potent anti-proliferative activity and the ability to induce apoptosis through cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Research on related sulfonamide compounds has highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis, thus preventing bacterial growth .

Industrial Applications

The industrial relevance of this compound lies in its potential use in developing new materials and formulations:

  • Pharmaceutical Formulations : Its properties can be exploited in creating effective drug formulations that enhance bioavailability and therapeutic efficacy.
  • Material Science : The compound may also find applications in creating polymers or coatings with specific functional properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of a specific enzyme.

    Receptor Modulation: Interacting with a receptor to modulate its activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(4-methoxyphenyl)benzamide: Lacks the sulfonyl and morpholinyl groups.

    N-(4-methoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group on the benzene ring.

    2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both methoxy groups and the morpholin-4-ylsulfonyl group in 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE makes it unique compared to similar compounds. These functional groups may confer specific biological activities or chemical reactivity that are not present in the other compounds.

Biological Activity

2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its structural features, including a methoxy group and a morpholine ring, this compound belongs to the benzamide class, known for diverse pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H20N2O5S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This compound features:

  • Methoxy groups : Enhancing lipophilicity and potentially increasing bioavailability.
  • Morpholine ring : Known for its role in medicinal chemistry and potential interactions with biological targets.
  • Sulfonamide group : Associated with antibacterial and anticancer properties.

Research indicates that this compound exhibits inhibitory effects on various enzyme systems, particularly those involved in cancer and inflammatory pathways. The sulfonamide functionality is crucial for its biological activity, as it can inhibit specific enzymes such as h-NTPDases, which are involved in nucleotide metabolism .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown significant activity against MDA-MB-468 breast cancer cells, leading to cell cycle arrest in the G2/M phase . Notably, in animal models, administration of similar compounds has resulted in substantial tumor growth suppression .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that this compound may offer enhanced solubility and bioavailability. The following table summarizes key structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamideChloro substitution on benzene ringAnticancer activity
N-(4-Methylpiperazin-1-yl)-2-methoxybenzamidePiperazine ring instead of morpholineAntidepressant properties
2-Methoxy-N-(4-nitrophenyl)benzamideNitro group instead of sulfonamideAntimicrobial activity

This table highlights the unique combination of functional groups in this compound that may confer selective inhibition capabilities compared to other derivatives.

In Vivo Studies

In vivo studies involving similar benzamide derivatives have shown promising results. For example, a study demonstrated that an analog of this compound significantly reduced tumor size in a xenograft model without causing notable weight loss in subjects . This suggests a favorable therapeutic index and potential for clinical applications.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies indicate strong binding affinities with proteins linked to nucleotide metabolism, further elucidating the compound's mechanism of action .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide?

The compound is synthesized via a multi-step reaction sequence involving sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : Introducing the morpholine sulfonyl group at the 5-position of the benzamide scaffold using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Coupling : Reacting 2-methoxy-5-(morpholine-4-sulfonyl)benzoic acid derivatives with 4-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Yields typically range from 74% to 79%, with purity confirmed by HPLC (>95%) and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy groups at 2- and 4-positions, sulfonyl resonance at ~3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C20_{20}H23_{23}N2_2O6_6S) .
  • Melting Point Analysis : Consistency in melting points (e.g., 125–127°C) confirms batch reproducibility .

Q. What functional groups dictate its chemical reactivity?

  • Morpholine Sulfonyl Group : Participates in hydrogen bonding (e.g., with water or protein residues) and influences solubility .
  • Methoxy Groups : Electron-donating effects stabilize the benzamide core and modulate electronic properties for target interactions .
  • Amide Bond : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Scenario : Discrepancies in 1^1H NMR peak splitting (e.g., due to rotational isomerism in the sulfonyl group).
  • Resolution : Variable-temperature NMR or DFT calculations can model dynamic behavior . Cross-validate with X-ray crystallography to confirm static structures .

Q. How to design experiments to study hydrogen bonding in its crystal structure?

  • Crystallization : Use slow evaporation from polar solvents (e.g., ethanol/water mixtures) to obtain single crystals .
  • X-ray Diffraction : Refine data with SHELXL to map hydrogen bonds (e.g., O–H···O or N–H···O interactions) and quantify bond lengths/angles .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) and predict packing efficiency .

Q. What strategies improve bioactivity via modification of the morpholine sulfonyl group?

  • Substitution : Replace morpholine with piperidine or thiomorpholine to alter steric/electronic profiles .
  • Bioisosteres : Introduce sulfonamide bioisosteres (e.g., phosphonates) to enhance metabolic stability .
  • SAR Studies : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .

Q. How to address low yield in the final amidation step?

  • Optimization :
    • Use coupling agents like HATU instead of EDC for sterically hindered amines .
    • Monitor reaction progress via TLC or in-situ IR to identify by-products (e.g., unreacted acid or dimerization) .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) before final coupling .

Contradictions and Limitations

  • Synthetic Yields : Variations in yields (74–79%) may arise from impurities in sulfonyl chloride reagents or incomplete amidation .
  • Biological Activity : While structural analogs show promise in medicinal chemistry (e.g., kinase inhibition), the exact target profile of this compound remains unverified .

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